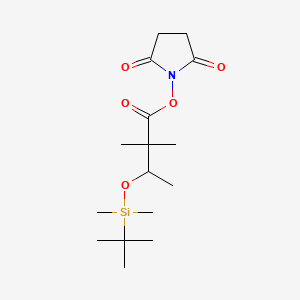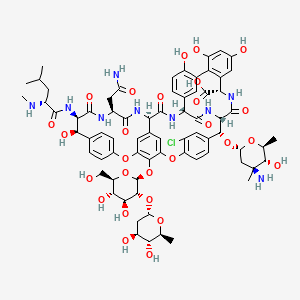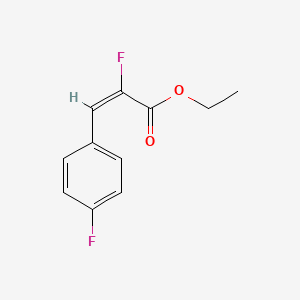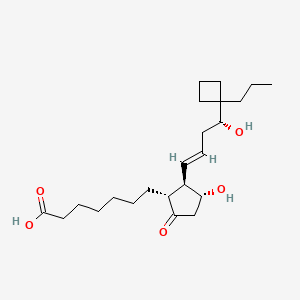
(R)-Butaprost (free acid)
Descripción general
Descripción
This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., is it an organic compound, a peptide, a steroid?).
Synthesis Analysis
This involves understanding how the compound is synthesized. What are the reactants? What conditions are required for the reaction? Are there any catalysts involved?Molecular Structure Analysis
This involves understanding the 3D structure of the molecule. What functional groups does it contain? What is its stereochemistry?Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. What products are formed? What are the mechanisms of these reactions?Physical And Chemical Properties Analysis
This includes properties like solubility, melting point, boiling point, refractive index, specific rotation, etc.Aplicaciones Científicas De Investigación
“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .
In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .
“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .
In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .
“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .
In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound. Is it toxic? Is it flammable? What are the first aid measures?
Direcciones Futuras
This involves understanding the current state of research on the compound. What are the unanswered questions? What are the potential applications?
Propiedades
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYNQYXOKJDXAV-NMXQQJQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Butaprost (free acid) | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





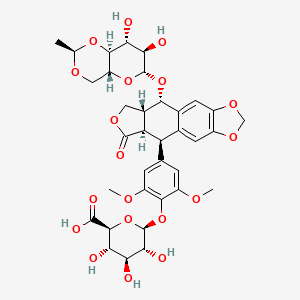
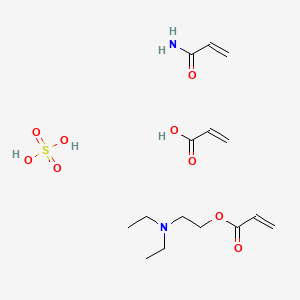
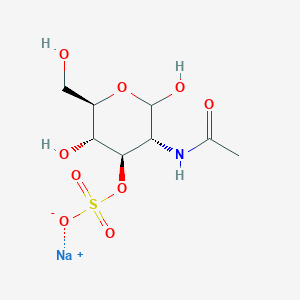
![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)
